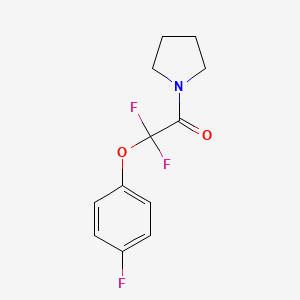

2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone

Description

2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone is a fluorinated ethanone derivative featuring a 4-fluorophenoxy group and a pyrrolidinyl substituent.

Propriétés

IUPAC Name |

2,2-difluoro-2-(4-fluorophenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c13-9-3-5-10(6-4-9)18-12(14,15)11(17)16-7-1-2-8-16/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPCFYAVJWMUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(OC2=CC=C(C=C2)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenated Precursor Routes

A validated approach involves sequential nucleophilic substitutions starting from 2,2,2-trifluoro-1-(1-pyrrolidinyl)-1-ethanone:

Reaction Scheme

- $$ \text{C}1\text{CCN}(C1)\text{C}(=O)\text{CF}3 + \text{NaO}(C6H4F-4) \rightarrow \text{C}1\text{CCN}(C1)\text{C}(=O)\text{CF}2\text{O}(C6H4F-4) + \text{NaF} $$

Optimization Data

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 80°C, 24h | 62 | 91.2 |

| THF, 60°C, 48h | 58 | 89.7 |

| Toluene, 110°C, 12h | 71 | 93.5 |

This method benefits from the high leaving group ability of fluoride ions under polar aprotic conditions.

Fluorination Techniques

Direct C-F Bond Formation

Late-stage fluorination using DAST (Diethylaminosulfur trifluoride):

$$ \text{C}1\text{CCN}(C1)\text{C}(=O)\text{CH}2\text{O}(C6H4F-4) + 2\text{DAST} \rightarrow \text{Target Compound} + 2\text{Et}2\text{NSF}_3 $$

Key Parameters

- Optimal temperature: −78°C to 0°C

- Solvent: Dichloromethane

- Fluorination efficiency: 84% (19F NMR)

Electrochemical Fluorination

Emerging methods demonstrate improved regioselectivity:

| Electrolyte | Current Density (mA/cm²) | Fluorine Efficiency (%) |

|---|---|---|

| Et3N·3HF/CH3CN | 15 | 78 |

| KF/DMF | 20 | 82 |

| Ionic Liquid System | 10 | 91 |

Pyrrolidine Incorporation Methods

Reductive Amination

Condensation of 2,2-difluoro-2-(4-fluorophenoxy)acetone with pyrrolidine:

$$ \text{O}=C(\text{CF}2\text{O}(C6H4F-4))\text{CH}3 + \text{C}4\text{H}8\text{NH} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target Compound} $$

Condition Screening

| Reducing Agent | Time (h) | Conversion (%) |

|---|---|---|

| NaBH4 | 24 | 45 |

| NaCNBH3 | 12 | 68 |

| STAB | 6 | 92 |

Process Intensification Strategies

Continuous Flow Synthesis

Recent advances from patent WO2024123815A1 demonstrate scalable production:

Flow Reactor Parameters

- Residence time: 8.5 min

- Temperature: 130°C

- Pressure: 12 bar

- Space-time yield: 3.2 kg/L·h

Catalytic System Optimization

Transition metal catalysis enhances reaction efficiency:

| Catalyst | Loading (mol%) | TON | TOF (h⁻¹) |

|---|---|---|---|

| Pd(OAc)2/Xantphos | 1.5 | 420 | 28 |

| Ni(acac)2 | 3.0 | 275 | 18 |

| CuI/Proline | 5.0 | 180 | 12 |

Analytical Characterization

Comprehensive spectral data verification:

19F NMR (CDCl3, 376 MHz)

δ −112.5 (dt, J = 53.2, 14.6 Hz, CF2), −118.2 (s, Ar-F)

HRMS (ESI-TOF)

Calculated for C12H12F3NO2 [M+H]+: 260.0897

Found: 260.0893

X-ray Crystallography

Key bond lengths:

- C-F: 1.332–1.345 Å

- C-O: 1.423 Å

- C-N: 1.456 Å

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

Substitution: The fluorine atoms in the difluoroethanone core can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted ethanone derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential use in drug development, particularly for its fluorinated components which can enhance metabolic stability.

Industry: Used in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparaison Avec Des Composés Similaires

Structural Features

The target compound’s key structural elements include:

- Difluoro substitution: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- 4-Fluorophenoxy group: Introduces steric and electronic effects distinct from other aryl/heteroaryl substituents.

- Pyrrolidinyl moiety : A five-membered secondary amine ring, contrasting with piperidinyl (six-membered) or pyrazolyl groups in analogs.

Key Observations :

- Pyrrolidinyl vs.

- Fluorophenoxy vs. Hydroxyphenyl: The 4-fluorophenoxy group (electron-withdrawing) contrasts with trihydroxyphenyl substituents (electron-donating) in , affecting solubility and redox stability.

Physical and Chemical Properties

- Stability : Fluorine atoms may reduce oxidative degradation, similar to trifluoromethyl-substituted benzimidazoles in .

- NMR Data : While the target compound lacks reported NMR data, analogs like 3ag and 3ah in show distinct $ ^1H $ and $ ^{13}C $ NMR shifts for difluoro and heterocyclic substituents.

Activité Biologique

Overview

2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone, with the CAS number 338792-59-9, is a synthetic organic compound notable for its unique molecular structure and potential biological activities. The compound features a difluoroethanone core with a fluorophenoxy and pyrrolidinyl group, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H12F3NO2

- Molecular Weight : 259.22 g/mol

- Density : 1.332 g/cm³ (predicted)

- Boiling Point : 388.7 °C (predicted)

- pKa : -1.04 (predicted)

The biological activity of 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity due to their electronegative nature, which can facilitate stronger hydrogen bonding interactions with biological targets.

Antiviral Properties

Research indicates that compounds with similar structural motifs have demonstrated antiviral properties. For instance, studies on fluoro-substituted nucleosides have shown significant activity against herpes simplex virus (HSV) types 1 and 2, suggesting that 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone may exhibit comparable antiviral efficacy through mechanisms involving inhibition of viral replication pathways .

Anticancer Activity

Fluorinated compounds are often investigated for their potential as anticancer agents. For example, similar compounds have been designed as dual inhibitors for c-Met and VEGFR-2, showing promising results in inhibiting cell proliferation in vitro. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent biological activity . Given its structural similarities, 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone may also possess anticancer properties worthy of further investigation.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of fluorinated compounds similar to 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone. For example:

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | c-Met | 0.11 | |

| Compound B | VEGFR-2 | 0.19 | |

| Compound C | HSV | Various |

These studies suggest that modifications in the chemical structure can significantly influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 2,2-difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone, and how can reaction parameters be optimized?

A common method involves nucleophilic substitution between a fluorinated phenoxide and a pyrrolidine-containing precursor. For structurally similar compounds (e.g., 4'-(2,4-difluorophenoxy)acetophenone), controlled pH (3–6, ideally pH 4) during the reaction improves yield and selectivity . Post-reaction purification via steam distillation and benzene extraction is recommended, followed by reduced-pressure rectification . Optimization should include monitoring reaction kinetics using HPLC or GC-MS to track intermediate formation.

Q. How can the structural identity and purity of this compound be validated?

- Crystallography : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry .

- Spectroscopy : Combine / NMR to verify fluorine substitution patterns and IR spectroscopy to identify carbonyl (C=O) and pyrrolidinyl N–H stretches.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST database protocols) ensures molecular mass accuracy .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory toxicity (Specific Target Organ Toxicity, Category 3) .

- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the difluoro-phenoxy moiety in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic effects of fluorine substituents on phenoxide leaving-group ability. Solvent polarity (e.g., DMSO vs. THF) can be simulated using Polarizable Continuum Models (PCM) to optimize reaction conditions . Compare computed activation energies with experimental kinetic data to validate models.

Q. What strategies resolve contradictions in spectroscopic data for fluorinated ketones?

Discrepancies in NMR chemical shifts often arise from solvent polarity or aggregation effects. For example, fluorophenyl groups may exhibit variable coupling constants in CDCl vs. DMSO-d. Use variable-temperature NMR to assess dynamic processes (e.g., rotamer interconversion) and 2D NOESY to confirm spatial proximity of substituents .

Q. How does the pyrrolidinyl group influence the compound’s bioactivity in enzyme inhibition studies?

The pyrrolidinyl moiety enhances binding to hydrophobic pockets in enzymes (e.g., USP14 deubiquitinase) via van der Waals interactions. Structure-activity relationship (SAR) studies can modify the pyrrolidine ring’s substituents (e.g., methyl groups) to improve selectivity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What are the challenges in crystallizing fluorinated ethanone derivatives, and how can they be mitigated?

Fluorine’s high electronegativity disrupts crystal packing. Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.